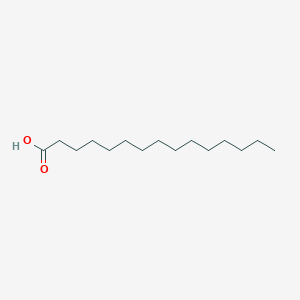
ペンタデカン酸
概要
説明
. これは、主に乳脂肪、反芻動物の肉、一部の魚や植物に見られる無色の固体です . この化合物は自然界では比較的まれですが、その潜在的な健康上の利点とさまざまな分野における用途のために注目を集めています。
科学的研究の応用
Pentadecanoic acid has a wide range of scientific research applications, including:
作用機序
ペンタデカン酸は、いくつかの分子標的と経路を通じてその効果を発揮します。
PPAR アルファデルタ受容体の活性化: これらの受容体は、代謝、免疫、気分、食欲、睡眠を調節します.
AMPK 経路の活性化: この経路は、細胞の恒常性を維持します.
HDAC-6 の阻害: これは、癌細胞の増殖を抑制することができます.
MAPK および JAK-STAT シグナル伝達の阻害: これらの経路は、炎症を抑制します.
生化学分析
Biochemical Properties
Pentadecanoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to activate AMPK and inhibit mTOR, both of which are core components of the human longevity pathway .
Cellular Effects
Pentadecanoic acid has broad activities relevant to protecting cardiometabolic, immune, and liver health . It has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .
Molecular Mechanism
At the molecular level, pentadecanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway .
Temporal Effects in Laboratory Settings
The effects of pentadecanoic acid change over time in laboratory settings. It is non-cytotoxic at all concentrations and has dose-dependent activities
Dosage Effects in Animal Models
The effects of pentadecanoic acid vary with different dosages in animal models
Metabolic Pathways
Pentadecanoic acid is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
準備方法
合成経路と反応条件: ペンタデカン酸は、1-ヘキサデセン (CH3(CH2)13CH=CH2) の過マンガン酸酸化によって実験室で合成できます . この方法は、制御された条件下で過マンガン酸カリウムを酸化剤として使用して、ペンタデカン酸を生成することを伴います。
工業的生産方法: ペンタデカン酸の工業的生産は、通常、乳脂肪などの天然資源からの抽出を伴います。 牛乳中のバター脂肪は、主要な食事源であり、牛乳脂肪の約 1.2% を占めています . 抽出プロセスには、さまざまな化学的および物理的メソッドを通じて、牛乳脂肪から脂肪酸を分離することが含まれます。
化学反応の分析
反応の種類: ペンタデカン酸は、次のようないくつかのタイプの化学反応を起こします。
酸化: さまざまな誘導体を生成するために酸化することができます。
還元: ペンタデカンオールを形成するために還元することができます。
置換: エステルやその他の誘導体を形成するために、置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO4) は、酸化剤として一般的に使用されます。
還元: 水素化リチウムアルミニウム (LiAlH4) は、還元反応に頻繁に使用されます。
置換: アルコールと酸は、酸性または塩基性条件下でエステルを形成するために使用されます。
主要な生成物:
酸化: さまざまな酸化誘導体。
還元: ペンタデカンオール。
置換: エステルやその他の置換誘導体。
4. 科学研究における用途
ペンタデカン酸は、次のような広範な科学研究用途を持っています。
類似化合物との比較
ペンタデカン酸は、エイコサペンタエン酸 (EPA) やオメガ 3 脂肪酸などの他の脂肪酸と比較されることがよくあります。比較の重要なポイントをいくつか紹介します。
エイコサペンタエン酸 (EPA): ペンタデカン酸と EPA の両方に抗炎症作用がありますが、ペンタデカン酸は、より広範で安全な臨床的に関連する活性を示すことが示されています.
オメガ 3 脂肪酸: ペンタデカン酸は、オメガ 3 脂肪酸には存在しない追加の抗炎症作用と抗増殖作用があることがわかりました.
類似化合物:
- テトラデカン酸
- ヘキサデカン酸
- エイコサペンタエン酸 (EPA)
ペンタデカン酸は、その特異的な特性と潜在的な健康上の利点の組み合わせにより際立っており、さまざまな研究分野で注目されている化合物となっています。
特性
IUPAC Name |
pentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021652 | |
| Record name | Pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid | |
| Record name | Pentadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1002-84-2 | |
| Record name | Pentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTADECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCW02D961F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52.3 °C | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pentadecanoic acid?
A1: Pentadecanoic acid, also known as pentadecylic acid, has the molecular formula CH3(CH2)13COOH and a molecular weight of 242.40 g/mol.
Q2: Are there any notable spectroscopic characteristics of pentadecanoic acid?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, pentadecanoic acid, like other fatty acids, can be characterized using techniques like IR, 1H NMR, and MS. [, ] For example, IR spectroscopy would reveal characteristic peaks for the carboxylic acid functional group and the aliphatic chain.
Q3: How does pentadecanoic acid affect glucose metabolism?
A4: Research suggests that pentadecanoic acid can promote both basal and insulin-stimulated glucose uptake in C2C12 myotubes, potentially via the AMPK-AS160 pathway. [] This indicates a potential role in improving insulin sensitivity.
Q4: How is pentadecanoic acid metabolized in the body?
A5: Studies in mice suggest that pentadecanoic acid, being an odd-chain fatty acid, has a significantly lower catabolism rate compared to even-chain fatty acids like palmitic acid. [] This slower breakdown might contribute to its accumulation in body fat. Additionally, research in rabbits suggests that pentadecanoic acid can be metabolized in hair follicles, producing succinic acid which contributes to ATP production, potentially explaining its hair growth promoting effects. []
Q5: How does pentadecanoic acid interact with cancer cells?
A6: Pentadecanoic acid has shown selective cytotoxic effects in MCF-7/SC human breast cancer stem-like cells, reducing their stemness, migration, and invasion. [] It appears to achieve this by suppressing IL-6-induced JAK2/STAT3 signaling and promoting caspase-dependent apoptosis.
Q6: What is the role of pentadecanoic acid in myocardial fatty acid metabolism?
A7: While not a primary focus of the provided research, pentadecanoic acid is structurally similar to fatty acids used in myocardial imaging agents like BMIPP (β-methyl-iodophenyl pentadecanoic acid). [, , , ] This suggests it might be involved in myocardial fatty acid metabolism, but further research is needed to confirm this.
Q7: What analytical methods are used to detect and quantify pentadecanoic acid?
A8: Gas chromatography (GC) is a common technique for analyzing pentadecanoic acid, often coupled with mass spectrometry (GC-MS). [, , , , , , , , ] This method allows for separation and identification of pentadecanoic acid within complex mixtures found in biological samples and food products.
Q8: Are there any challenges in accurately analyzing pentadecanoic acid using GC?
A9: Yes, accurately measuring pentadecanoic acid using GC can be challenging due to its typically low concentrations in samples and potential co-elution with other fatty acids. [] For instance, it may overlap with 9-cis-tetradecenoic acid (9c-14:1) during analysis. Careful optimization of GC conditions is crucial for accurate identification and quantification.
Q9: What are some potential applications of pentadecanoic acid in medicine?
A9: Based on its observed biological activities, pentadecanoic acid shows promise in several areas:
- Diabetes Management: Its ability to enhance glucose uptake and improve insulin sensitivity suggests potential as a therapeutic agent for type 2 diabetes. []
- Cancer Treatment: Its selective cytotoxicity against breast cancer stem-like cells warrants further investigation for potential anticancer applications. []
- Hair Loss Treatment: Studies showing its ability to promote hair growth in animal models suggest potential for treating hair loss conditions. []
Q10: Are there any applications of pentadecanoic acid derivatives in imaging?
A11: While pentadecanoic acid itself isn't used directly in imaging, radiolabeled derivatives like BMIPP (β-methyl-iodophenyl pentadecanoic acid) are utilized in myocardial scintigraphy. [, , , ] These agents help visualize myocardial fatty acid metabolism and detect abnormalities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

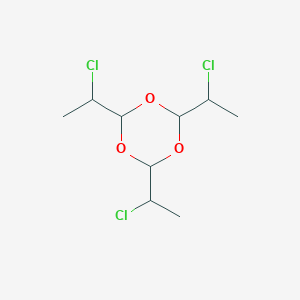







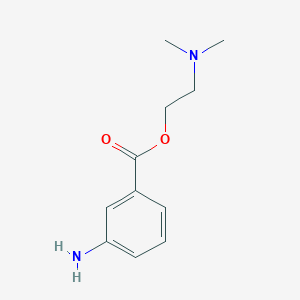
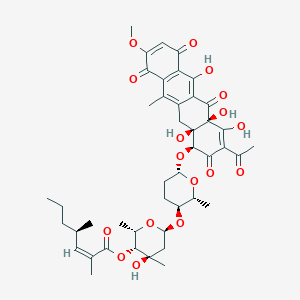

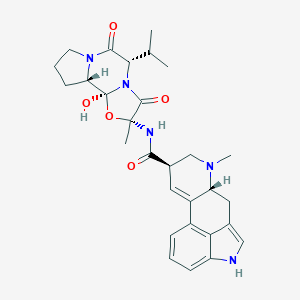

![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
